Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II)

Beschreibung

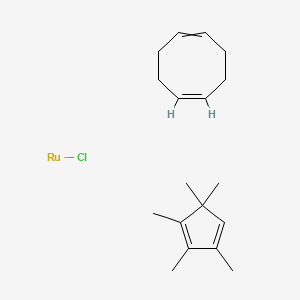

Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) (CAS: 92390-26-6) is a ruthenium(II) complex featuring a pentamethylcyclopentadienyl (Cp*) ligand, a 1,5-cyclooctadiene (COD) ligand, and a chloride ligand. Its molecular formula is C₁₈H₂₇ClRu, with a molecular weight of 379.93 g/mol .

Eigenschaften

CAS-Nummer |

92390-26-6 |

|---|---|

Molekularformel |

C18H28ClRu |

Molekulargewicht |

380.9 g/mol |

IUPAC-Name |

chlororuthenium;(5Z)-cycloocta-1,5-diene;1,2,3,5,5-pentamethylcyclopenta-1,3-diene |

InChI |

InChI=1S/C10H16.C8H12.ClH.Ru/c1-7-6-10(4,5)9(3)8(7)2;1-2-4-6-8-7-5-3-1;;/h6H,1-5H3;1-2,7-8H,3-6H2;1H;/q;;;+1/p-1/b;2-1-,8-7?;; |

InChI-Schlüssel |

JBVMVFXUVNUNNG-ZNZJSHLGSA-M |

SMILES |

CC1=CC(C(=C1C)C)(C)C.C1CC=CCCC=C1.Cl[Ru] |

Isomerische SMILES |

CC1=CC(C(=C1C)C)(C)C.C1C/C=C\CCC=C1.Cl[Ru] |

Kanonische SMILES |

CC1=CC(C(=C1C)C)(C)C.C1CC=CCCC=C1.Cl[Ru] |

Herkunft des Produkts |

United States |

Wirkmechanismus

Target of Action

Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) is a homogeneous catalyst that primarily targets the formation of carbon-carbon and carbon-heteroatom bonds. It plays a crucial role in facilitating various chemical reactions, particularly those involving alkynylboronates, propargyl alcohols, and terminal alkynes.

Mode of Action

The compound interacts with its targets by catalyzing the cyclotrimerization of alkynylboronates, propargyl alcohols, and terminal alkynes. This interaction leads to the formation of arylboronate. The arylboronate then undergoes palladium(II)-catalyzed carbonylation.

Biochemical Pathways

The biochemical pathways affected by Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) primarily involve the formation of carbon-carbon and carbon-heteroatom bonds. The compound catalyzes the cyclotrimerization of alkynylboronates, propargyl alcohols, and terminal alkynes to form arylboronate. This arylboronate then undergoes palladium(II)-catalyzed carbonylation, leading to the formation of highly substituted phthalides.

Result of Action

The molecular and cellular effects of Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II)'s action primarily involve the formation of carbon-carbon and carbon-heteroatom bonds. This leads to the creation of new compounds, such as highly substituted phthalides, which can have various applications in chemical synthesis.

Action Environment

The action, efficacy, and stability of Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) can be influenced by various environmental factors. For instance, the compound is stable at room temperature but may decompose when heated. It is soluble in organic solvents like dichloromethane and ether, but only slightly soluble in water. These properties can affect the compound’s performance as a catalyst in different reaction environments.

Biologische Aktivität

Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) is an organometallic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This compound, characterized by its unique ligand arrangement, exhibits properties that may be beneficial in medicinal chemistry and catalysis.

- Molecular Formula : CHClRu

- Molecular Weight : 379.93 g/mol

- Appearance : Brown crystalline solid

- Melting Point : 143°C to 147°C

Biological Activity

The biological activity of chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) has been primarily explored in the context of its anticancer properties. Research indicates that organometallic compounds containing ruthenium can exhibit cytotoxic effects against various cancer cell lines, with mechanisms potentially involving the generation of reactive oxygen species (ROS) and interactions with cellular targets.

Case Studies and Research Findings

-

Cytotoxicity in Cancer Cell Lines :

- A study demonstrated that Ru(II)Cp complexes, including chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II), displayed significant cytotoxicity against breast cancer cell lines, particularly triple-negative breast cancer (TNBC). The compound showed IC values ranging from 0.32 to 0.50 μM in various cell lines, indicating a potent inhibitory effect on cell proliferation and induction of apoptosis .

- Mechanisms of Action :

- In Vivo Studies :

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Chloro(cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) | CHClRu | Similar ligand structure; used in catalysis |

| Bis(cyclooctadiene)ruthenium(II) | CHRu | Lacks pentamethyl substituents; different reactivity profile |

| Pentamethylcyclopentadienyltricarbonylchromium | CHCrO | Different metal center; used in organic synthesis |

Safety and Handling

Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) poses certain hazards, including irritation to the respiratory tract, skin, and eyes. Proper safety measures should be taken when handling this compound to mitigate risks associated with exposure .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) serves as a catalyst in several important chemical reactions:

-

Cyclotrimerization Reactions

- It catalyzes the cyclotrimerization of alkynylboronates, propargyl alcohols, and terminal alkynes to produce arylboronates. This reaction is crucial for synthesizing complex organic molecules used in pharmaceuticals and materials science.

-

C-C Coupling Reactions

- The compound facilitates the coupling of norbornenes and norbornadiene with alkynes, leading to [2 + 2] cycloadducts. This application is significant in the development of new synthetic methodologies for constructing cyclic compounds.

-

Addition Reactions

- It catalyzes the addition of organic disulfides to alkenes, resulting in vic-dithioethers. This reaction is valuable for creating sulfur-containing compounds that are important in medicinal chemistry.

-

Racemization of Chiral Alcohols

- In combination with specific ligands, it forms a ternary catalyst system capable of rapidly racemizing chiral non-racemic secondary alcohols, enhancing the efficiency of asymmetric synthesis processes.

Case Study 1: Cyclotrimerization of Alkynylboronates

A study demonstrated the effectiveness of Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) in catalyzing the cyclotrimerization of various alkynylboronates. The reaction yielded high conversions and selectivity towards desired products under mild conditions, showcasing its potential for industrial applications in organic synthesis .

Case Study 2: C-C Coupling with Norbornene Derivatives

Research involving the coupling of norbornene derivatives with terminal alkynes revealed that this ruthenium complex significantly improved reaction rates and yields compared to traditional catalysts. The study highlighted its utility in synthesizing complex cyclic structures that are often difficult to obtain through other methods .

Data Table: Summary of Catalytic Reactions

| Reaction Type | Substrates Involved | Major Products | Key Findings |

|---|---|---|---|

| Cyclotrimerization | Alkynylboronates, propargyl alcohols | Arylboronates | High selectivity and yield under mild conditions |

| C-C Coupling | Norbornenes, terminal alkynes | [2 + 2] Cycloadducts | Enhanced rates compared to conventional methods |

| Addition Reaction | Alkenes, organic disulfides | Vic-dithioethers | Efficient formation of sulfur-containing compounds |

| Racemization | Chiral non-racemic secondary alcohols | Racemic mixtures | Fast racemization achieved using ternary catalyst |

Industrial Applications

In addition to its research applications, Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) is utilized in various industrial processes:

- OLED Materials: The compound is explored for its potential use in organic light-emitting diodes (OLEDs), contributing to advancements in display technologies.

- Precious Metal Catalysts: Its catalytic properties make it valuable in processes requiring precious metal catalysts for efficient chemical transformations.

- Fine Chemicals Production: It plays a role in the synthesis of fine chemicals used across multiple industries, including pharmaceuticals and agrochemicals.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Industrial Relevance

- Peptide Synthesis : The Ru(II) complex enables microwave-assisted solid-phase synthesis of 1,5-triazole-containing peptides, mimicking disulfide bonds with higher metabolic stability .

- Polymer Chemistry : It catalyzes the polymerization of triazole oligomers, producing materials with tunable thermal properties .

- Drug Discovery : Its use in synthesizing pyridyl-indole scaffolds highlights its role in accessing biologically active molecules .

Vorbereitungsmethoden

Reaction of Dichloro(tetrakis(dimethylsulphoxide))ruthenium(II) with Cyclopentadienylsodium

- This method involves reacting dichloro(tetrakis(dimethylsulphoxide))ruthenium(II) with cyclopentadienylsodium to introduce the pentamethylcyclopentadienyl ligand.

- The cyclooctadiene ligand is then coordinated to the ruthenium center.

- Disadvantages: Cyclopentadienylsodium is highly air- and moisture-sensitive, requiring stringent inert atmosphere techniques and dry solvents, which complicates the process and limits industrial applicability.

Single-Stage Process Using Ruthenium(II) Starting Compound and Direct Ligand Deprotonation

- A more recent and improved method involves the use of a ruthenium(II) starting compound of the formula Ru(II)(X)p(Y)q (where X and Y are ligands) that reacts directly with the diene ligand (such as cyclooctadiene) and pentamethylcyclopentadiene in the presence of an inorganic or organic base.

- This process generates the dienyl anion from the diene ligand in situ, avoiding the need for separate preparation of sensitive dienyl anions or use of organometallic bases.

- The oxidation state of ruthenium remains +II throughout, eliminating the need for reducing agents.

- This method is more reproducible, yields higher purity products, and is better suited for industrial scale-up due to simpler reaction conditions and fewer purification steps.

Fischer-Müller Synthesis (Historical Method)

- Involves the reaction of Ru(III) or Ru(II) compounds with Grignard reagents in the presence of ligands.

- This method is difficult to reproduce and yields are often poor.

- It has largely been superseded by more efficient synthetic routes.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Ruthenium precursor | Ru(II) complex such as dichloro(tetrakis(dimethylsulphoxide))ruthenium(II) or Ru(II)(X)p(Y)q | Choice affects sensitivity and yield |

| Ligands | Pentamethylcyclopentadiene and 1,5-cyclooctadiene | Ligands introduced either as salts or neutral ligands |

| Base | Inorganic or organic base (e.g., NaH, KOtBu) | Used for in situ generation of dienyl anion |

| Atmosphere | Inert gas (N2 or Ar) | Required especially when sensitive reagents are used |

| Temperature | Ambient to mild heating (room temperature to ~50°C) | Mild conditions preferred to avoid decomposition |

| Solvent | Dry, aprotic solvents such as THF or toluene | Solvent choice affects solubility and reaction rate |

- The single-stage process that generates the dienyl anion in the presence of the ruthenium(II) starting compound has been shown to improve yields and reduce impurities such as Ru(III) or Ru(IV) residues and polymeric byproducts.

- Avoidance of sensitive organometallic bases and separate anion preparation simplifies the process and reduces costs.

- The process is scalable and more suitable for industrial applications compared to older methods involving Grignard reagents or cyclopentadienylsodium.

| Method | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Reaction with cyclopentadienylsodium | Uses cyclopentadienylsodium and Ru(II) precursor | Direct ligand introduction | Air/moisture sensitive reagents; complex conditions |

| Single-stage in situ dienyl anion generation | Uses Ru(II)(X)p(Y)q and base for ligand deprotonation | High yield, reproducible, no reducing agent | Requires careful base and solvent choice |

| Fischer-Müller synthesis | Grignard reagent with Ru(III)/Ru(II) and ligand | Historical significance | Poor yields, difficult reproducibility |

The preparation of chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) has evolved from complex, low-yield methods involving sensitive reagents to more streamlined, single-stage processes that generate the necessary anionic ligands in situ. The latest approaches avoid sensitive organometallic intermediates and reducing agents, improving scalability and reproducibility, which is critical for both research and industrial applications. These advances ensure the availability of this important catalytic complex with high purity and efficiency.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) with high purity and yield?

- Methodological Answer : Synthesis typically involves ligand substitution reactions under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation. Key steps include using anhydrous solvents (e.g., THF or dichloromethane) and stoichiometric control of the cyclooctadiene ligand. Post-synthesis purification via recrystallization or column chromatography is critical. Storage at 0–6°C under inert gas is recommended to maintain stability .

Q. How does the cyclooctadiene ligand influence the electronic and steric properties of this ruthenium complex?

- Methodological Answer : Cyclooctadiene (COD) acts as a labile η⁴-ligand, modulating the complex’s electron density and reactivity. Comparative studies using IR spectroscopy (CO stretching frequencies) or cyclic voltammetry can reveal ligand-induced changes in redox potentials. Computational methods (DFT) may further elucidate steric effects from the pentamethylcyclopentadienyl (Cp*) ligand .

Advanced Research Questions

Q. What advanced crystallographic techniques are essential for resolving structural ambiguities in this complex?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 173 K) minimizes thermal motion artifacts. High-resolution data collection (R factor < 0.05) and refinement using software like SHELX or OLEX2 are critical. Displacement ellipsoid analysis (30% probability level) ensures accurate atomic positioning. Pair with spectroscopic data (NMR, FTIR) for cross-validation .

Q. How can researchers reconcile contradictions in catalytic activity data during transfer hydrogenation studies?

- Methodological Answer : Contradictions often arise from variations in reaction conditions (solvent polarity, temperature, substrate scope). Systematic kinetic studies (e.g., variable-temperature NMR or UV-vis monitoring) and isotope labeling (e.g., deuterated substrates) can clarify mechanistic pathways. Theoretical frameworks like the Noyori-Ikariya model for hydrogen transfer should guide hypothesis testing .

Q. What methodologies address the challenges of ligand substitution kinetics in catalytic cycles involving this complex?

- Methodological Answer : Stopped-flow spectroscopy or time-resolved mass spectrometry can track transient intermediates. Variable-pressure experiments may reveal associative vs. dissociative substitution pathways. Density Functional Theory (DFT) modeling of transition states provides mechanistic insights. Compare with analogous Ru-Cp* complexes to isolate steric/electronic contributions .

How does the Cp ligand enhance thermal stability and catalytic selectivity compared to unsubstituted cyclopentadienyl ligands?*

- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify thermal stability. Reaction screening under harsh conditions (e.g., elevated temperatures or acidic media) paired with X-ray absorption spectroscopy (XAS) can probe ligand robustness. Steric maps (e.g., Tolman cone angles) and Hammett parameters correlate substituent effects with selectivity trends .

Methodological Considerations

- Data Validation : Cross-reference crystallographic data (CCDC deposition codes) with spectroscopic results (¹H/¹³C NMR, ESI-MS) to confirm structural assignments .

- Catalytic Optimization : Use Design of Experiments (DoE) frameworks to systematically vary reaction parameters (e.g., catalyst loading, solvent, temperature) and identify optimal conditions .

- Theoretical Frameworks : Link experimental findings to organometallic theory (e.g., 18-electron rule, ligand-field theory) to contextualize reactivity and electronic structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.